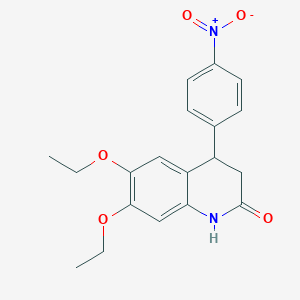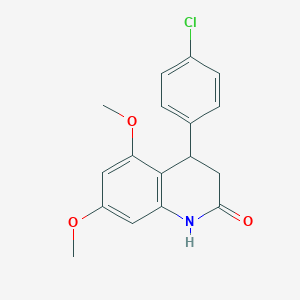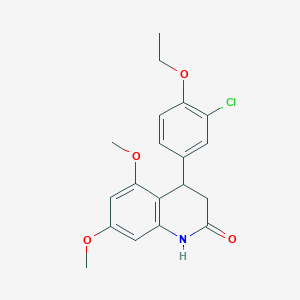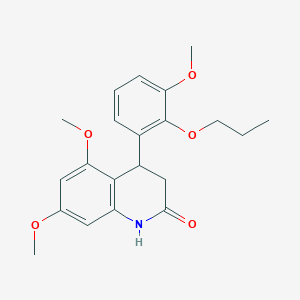
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. DDQ is a quinolinone derivative that has been extensively studied for its ability to act as an oxidizing agent and its potential as a synthetic reagent.
Mecanismo De Acción
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant, such as oxygen or water. The oxidation of a substrate by 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves a series of radical intermediates and can proceed through a variety of pathways, depending on the nature of the substrate and reaction conditions.
Biochemical and Physiological Effects:
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a reagent in organic synthesis include its high reactivity, selectivity, and versatility. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be used to oxidize a wide range of functional groups, and it can be used in both aqueous and organic solvents. However, the use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, including its toxicity and potential for explosive decomposition under certain conditions. Careful handling and disposal of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are necessary to ensure safety in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods and applications for 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in organic synthesis. Another area of interest is the investigation of the biochemical and physiological effects of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in different disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new derivatives and analogs of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound with unique properties and potential applications in organic synthesis and biomedical research. The synthesis of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex process that requires careful control of reaction conditions and purification steps. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent and has a range of biochemical and physiological effects in vitro and in vivo. The use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, but there are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in organic synthesis. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a powerful oxidizing agent that can be used to convert alcohols to aldehydes and ketones, and to oxidize a variety of functional groups, including sulfides, amines, and ethers. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.
Propiedades
IUPAC Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQAKHBWWKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)










